An In-depth Technical Guide to the Chemical Structure and Properties of D-Sorbose
An In-depth Technical Guide to the Chemical Structure and Properties of D-Sorbose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Sorbose, a naturally occurring ketohexose, is a monosaccharide of significant interest in various scientific and industrial fields. As an epimer of D-fructose, it plays a crucial role as a key intermediate in the industrial synthesis of Vitamin C (ascorbic acid). Its unique structural characteristics and properties also make it a subject of research in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to D-sorbose.
Chemical Structure
D-Sorbose is a six-carbon sugar with the molecular formula C₆H₁₂O₆.[1] As a ketose, its carbonyl group is located at the second carbon position. The "D" designation refers to the stereoconfiguration of the chiral center furthest from the carbonyl group (C5), which has the same configuration as D-glyceraldehyde.
Linear Form: Fischer Projection
In its open-chain form, D-sorbose can be represented by a Fischer projection. This representation illustrates the linear backbone of the molecule and the stereochemistry at each chiral center.
Cyclic Forms: Haworth and Chair Conformations
In aqueous solutions, D-sorbose predominantly exists in cyclic forms through an intramolecular hemiacetal formation. The hydroxyl group at C6 attacks the ketone at C2, forming a six-membered ring (pyranose). Less commonly, the C5 hydroxyl can attack the ketone, forming a five-membered ring (furanose). The cyclization creates a new chiral center at the anomeric carbon (C2), resulting in two anomers: α-D-sorbopyranose and β-D-sorbopyranose.
The pyranose ring is not planar and exists in a more stable chair conformation to minimize steric hindrance.
Diagram: Cyclization of D-Sorbose
Caption: Interconversion between the linear and cyclic forms of D-sorbose.
Physicochemical Properties
The physical and chemical properties of D-sorbose are summarized in the table below. These properties are crucial for its handling, application, and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 163 - 165 °C | [3][5][6] |
| Boiling Point | 401.1 °C at 760 mmHg | [6] |
| Density | 1.758 g/cm³ | [6] |
| Solubility | Highly soluble in water | [1][7] |
| Specific Optical Rotation | [α]D²⁰ = +36° to +44° (c=2 in water) | [3] |
| IUPAC Name | (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | [2] |
| CAS Number | 3615-56-3 | [3] |
Biological Significance and Metabolic Pathways
Role in Vitamin C Synthesis (Reichstein Process)
D-Sorbose is a critical intermediate in the Reichstein process, a well-established industrial method for the synthesis of L-ascorbic acid (Vitamin C).[2] In this process, D-glucose is first reduced to D-sorbitol. Subsequently, D-sorbitol undergoes microbial oxidation by bacteria such as Acetobacter suboxydans to produce L-sorbose. The L-sorbose is then converted through a series of chemical steps into L-ascorbic acid.
Diagram: Simplified Reichstein Process for Vitamin C Synthesis
Caption: Key steps of the Reichstein process starting from D-glucose.
Experimental Protocols
Accurate characterization and quantification of D-sorbose are essential for research and industrial applications. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation, identification, and quantification of sugars like D-sorbose.
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Objective: To determine the purity of a D-sorbose sample or to quantify it in a mixture.
-
Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) is typically used for sugar analysis as they lack a strong UV chromophore.[8][9]
-
Column: A specialized carbohydrate analysis column, such as an amino- or ligand-exchange (e.g., Aminex HPX-87 series) column, is employed.[10]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for amino columns, or dilute sulfuric acid (e.g., 5 mM) for ligand-exchange columns, run in isocratic mode.[8][10]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the D-sorbose standard or sample.
-
Dissolve the sample in a precise volume (e.g., 10 mL) of the mobile phase or high-purity water.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 30 - 35 °C
-
Injection Volume: 10 - 20 µL
-
-
Data Analysis: The concentration of D-sorbose is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the D-sorbose molecule.
-
Objective: To obtain the infrared spectrum of D-sorbose for structural confirmation and identification of key functional groups.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is convenient as it requires minimal sample preparation.
-
Sample Preparation:
-
For ATR-FTIR, a small amount of the solid D-sorbose powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of D-sorbose with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum of the empty ATR crystal or a blank KBr pellet is collected and subtracted from the sample spectrum.
-
-
Spectral Interpretation: The resulting spectrum will show characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3300 cm⁻¹) and C-O and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of D-sorbose, including the connectivity of atoms and their stereochemical arrangement.
-
Objective: To obtain ¹H and ¹³C NMR spectra of D-sorbose for complete structural elucidation and confirmation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of D-sorbose for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a clean NMR tube.
-
Vortex the sample to ensure it is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. Proton decoupling is used for the ¹³C spectrum to simplify it to single lines for each carbon.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of all signals.
-
-
Spectral Interpretation: The chemical shifts, coupling constants, and correlations observed in the spectra are analyzed to confirm the structure of D-sorbose and to distinguish between its different anomeric forms in solution.
Diagram: General Workflow for D-Sorbose Analysis
Caption: A typical workflow for the chemical analysis of a D-sorbose sample.
Conclusion
D-Sorbose is a monosaccharide with a well-defined chemical structure and distinct physicochemical properties that are fundamental to its industrial applications and biological roles. As a key precursor in Vitamin C synthesis, its efficient production and analysis are of paramount importance. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and quantification of D-sorbose, enabling researchers and drug development professionals to effectively utilize this important carbohydrate in their work.
References
- 1. agronomy.emu.ee [agronomy.emu.ee]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. scribd.com [scribd.com]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
